molecular formula C18H26N2O3S B2873203 Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-89-5

Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2873203
CAS No.: 887901-89-5
M. Wt: 350.48
InChI Key: BTBUDHGMKCWKAM-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropanecarboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

Phosphine-Catalyzed Annulation

A study demonstrates the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process with N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This method highlights a novel pathway for creating complex structures with complete regioselectivity and excellent yields, potentially applicable to the synthesis pathways of compounds structurally related to the query compound (Zhu et al., 2003).

Synthesis of Spiro and Fused Systems

Another research focuses on synthesizing spiro and fused systems starting from ethyl 2',3'-dihydro-2-methylthio-2',4-dioxospiro[2-cyclopentene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylates. The study explores the interesting NMR behavior of these compounds, suggesting the utility of similar methodologies in the structural elucidation and synthesis of complex organic molecules (Abe et al., 2010).

Medicinal Chemistry Applications

Antimicrobial and Antioxidant Studies

Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related molecules have shown excellent antibacterial and antifungal properties, along with significant antioxidant potential. Such studies suggest the potential for developing new antimicrobial and antioxidant agents from structurally similar compounds (Raghavendra et al., 2016).

Cytotoxicity Against Leukemia Cells

Research on thieno[2,3-b]pyridine derivatives, which share a structural motif with the compound , demonstrates significant cytotoxicity towards both sensitive and multidrug-resistant leukemia cells. This highlights the potential for compounds with similar structures to be explored as candidates for cancer therapy (Al-Trawneh et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase enzyme that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

Mode of Action

The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . This ATP-mimetic action allows the compound to bind to the active site of the kinase, inhibiting its activity and thus modulating the function of GPCRs .

Biochemical Pathways

The inhibition of GRK2 affects various biochemical pathways that are regulated by GPCRs. These include pathways involved in immune response, neurotransmission, and hormone regulation . The downstream effects of these pathway modulations depend on the specific GPCR being regulated and can have diverse physiological impacts.

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability due to its small size and the presence of functional groups that can participate in hydrogen bonding, which can facilitate absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of GRK2. By inhibiting this kinase, the compound can modulate the function of various GPCRs, leading to changes in cellular signaling and ultimately affecting physiological processes such as immune response, neurotransmission, and hormone regulation .

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-6-23-16(22)12-11-9-17(2,3)20-18(4,5)13(11)24-15(12)19-14(21)10-7-8-10/h10,20H,6-9H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBUDHGMKCWKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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